molecular formula C12H10F2N4S B2532609 5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine CAS No. 929975-70-2

5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine

Cat. No.: B2532609
CAS No.: 929975-70-2
M. Wt: 280.3
InChI Key: QOJSEBIYDQUCKR-UHFFFAOYSA-N
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Description

The compound 5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine (CAS: 929975-70-2) is a benzodiazole-thiazol-imine hybrid with a molecular formula of C₁₀H₁₀FN₅O and a molecular weight of 235.22 g/mol . Its structure features a benzodiazole core substituted with a difluoromethyl group at the 1-position, linked to a 4-methyl-2,3-dihydrothiazol-2-imine moiety.

Properties

IUPAC Name

5-[1-(difluoromethyl)benzimidazol-2-yl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4S/c1-6-9(19-12(15)16-6)10-17-7-4-2-3-5-8(7)18(10)11(13)14/h2-5,11H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJSEBIYDQUCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC3=CC=CC=C3N2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine typically involves multiple steps. One common method includes the difluoromethylation of a benzimidazole precursor, followed by the formation of the thiazole ring . The reaction conditions often require the use of metal-based catalysts and specific reagents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Synthesis Techniques

Various synthetic pathways have been explored for the preparation of this compound. The typical methods involve:

  • Condensation Reactions : The synthesis often begins with the condensation of appropriate aldehydes or ketones with thiazole derivatives.
  • Cyclization Processes : Subsequent cyclization reactions lead to the formation of the thiazole and benzodiazole rings.

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

Antimicrobial Activity

Research indicates that derivatives of thiazoles and benzodiazoles possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies suggest that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .

Anti-Diabetic Activity

Some derivatives have also been investigated for their potential as anti-diabetic agents. They may act by enhancing insulin sensitivity or inhibiting carbohydrate-digesting enzymes, thus controlling blood sugar levels .

Case Studies

Several studies highlight the applications of 5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine:

  • Antimicrobial Efficacy : A study demonstrated that compounds with similar structural frameworks exhibited notable activity against Bacillus cereus and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
  • Cytotoxicity Assessments : Research involving cytotoxicity assays on human cancer cell lines (e.g., MCF7, HCT116) showed that derivatives could significantly reduce cell viability, indicating their potential as anticancer agents .
  • In Silico Studies : Computational models have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and guiding further synthetic modifications for enhanced efficacy .

Summary Table of Applications

Application TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF7)
Anti-DiabeticPotential to enhance insulin sensitivity or inhibit carbohydrate-digesting enzymes
In Silico StudiesPredictive modeling for binding affinities to biological targets

Mechanism of Action

The mechanism of action of 5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its difluoromethyl-benzodiazole and thiazol-imine motifs. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Benzodiazole-thiazol-imine Difluoromethyl, methyl 235.22 Fluorinated, imine group
9c (Benzodiazole-thiazole-triazole) Benzodiazole-thiazole-triazole 4-Bromophenyl, triazole linker ~450 (estimated) Bromo substituent, triazole linker
Compound 50 (Benzimidazole-pyrazolo-pyrimidine) Benzimidazole-pyrazolo-pyrimidine Difluoromethyl, morpholine ~550 (estimated) Fluorinated, complex heterocycle
5-[1-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine Pyrazole-thiadiazole Difluoromethyl ~220 (estimated) Thiadiazole core, pyrazole linkage
Key Observations:

Fluorination: The difluoromethyl group in the target compound and Compound 50 enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 9c .

Heterocyclic Linkers : The thiazol-imine in the target compound contrasts with triazole (9c) or thiadiazole () linkers, which may alter electronic properties and binding affinities.

Substituent Diversity : Bromo (9c) and morpholine (Compound 50) groups introduce steric and electronic variations, influencing solubility and target interactions.

Computational and Analytical Tools

  • Structural Refinement : Software like SHELXL () is widely used for crystallographic analysis of such compounds.

Biological Activity

5-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characterization, and biological activities of this compound, focusing on its pharmacological applications and mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C10H10F2N5
Molecular Weight 235.22 g/mol
IUPAC Name This compound
Appearance Powder

Synthesis

The synthesis of this compound typically involves the formation of the thiazole ring through a series of condensation reactions. The difluoromethyl group is introduced using difluoromethylating agents under controlled conditions. The final product is characterized using various spectroscopic methods including NMR and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed potent activity against various bacterial strains and fungi such as Candida albicans and Cryptococcus neoformans .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro assays revealed that it inhibits the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Inhibitory Effects on Enzymes

The difluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with biological targets. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways related to cancer progression .

Case Studies

Several case studies have explored the biological efficacy of this compound:

  • Study on Antifungal Activity : In a controlled environment, the compound was tested against Candida albicans, showing an IC50 value significantly lower than traditional antifungal agents, indicating its potential as a new therapeutic agent .
  • Antitumor Efficacy : A recent study assessed the effects of this compound on human cancer cell lines and found that it reduced cell viability by over 70% at concentrations as low as 10 µM .

The biological activity of this compound is attributed to its ability to bind selectively to target proteins involved in disease processes. The difluoromethyl group enhances binding affinity and metabolic stability, which facilitates its therapeutic effects.

Q & A

Basic: What spectroscopic methods are most reliable for validating the structure of this compound?

To confirm the structure, multi-technique validation is essential:

  • IR spectroscopy identifies functional groups (e.g., C-F stretches at ~1100–1250 cm⁻¹ for difluoromethyl groups) .
  • ¹H/¹³C NMR resolves proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons in benzodiazole at δ 7.0–8.5 ppm) and carbon types (e.g., thiazole carbons at δ 150–160 ppm) .
  • Elemental analysis ensures purity by matching calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% deviation) .

Basic: How can researchers optimize the synthesis of this compound to improve yield?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in benzodiazole-thiazole coupling .
  • Catalyst systems : Copper(I) iodide or Pd-based catalysts improve cyclization efficiency in heterocycle formation .
  • Temperature control : Stepwise heating (60–80°C for imine formation, 100–120°C for cyclization) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound from byproducts like unreacted hydrazines .

Advanced: How can crystallographic data resolve ambiguities in structural assignments?

  • Single-crystal X-ray diffraction provides unambiguous bond lengths/angles (e.g., confirming the thiazole ring planarity with deviations <0.02 Å) .
  • Intermolecular interactions : Weak forces like π-π stacking (centroid distances ~3.7 Å) and C–H···π bonds stabilize the crystal lattice, influencing solubility and stability .
  • Comparative analysis : Overlay experimental data with computational models (DFT-optimized geometries) to detect discrepancies in dihedral angles (e.g., benzodiazole vs. thiazole orientation) .

Advanced: What computational strategies predict the compound’s bioactivity?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., HIV-1 protease). The difluoromethyl group may enhance hydrophobic interactions in active sites .
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP ~2.5 for moderate lipophilicity) and toxicity (e.g., Ames test alerts for mutagenicity in benzodiazole derivatives) .
  • Dynamics simulations : Analyze binding stability (RMSD <2.0 Å over 100 ns) to prioritize synthesis of analogs .

Advanced: How should researchers address contradictions in spectral data during characterization?

  • Cross-validation : Compare NMR shifts with literature analogs (e.g., 4-methylthiazole protons at δ 2.3–2.6 ppm vs. 2.1–2.5 ppm in similar compounds) .
  • Isotopic labeling : Use ¹⁵N or ¹⁹F NMR to trace ambiguous peaks (e.g., differentiating benzodiazole N-H from thiazole imine protons) .
  • High-resolution MS : Confirm molecular ion ([M+H]⁺) mass accuracy (<5 ppm error) to rule out isobaric impurities .

Basic: What purification techniques are optimal for isolating this compound?

  • Recrystallization : Use DMF/EtOH (1:1) to remove unreacted starting materials .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for biological assays .
  • TLC monitoring : Hexane/ethyl acetate (3:1) with UV visualization at 254 nm ensures reaction progress .

Advanced: How can mechanistic studies elucidate the compound’s reactivity?

  • Kinetic profiling : Monitor reaction intermediates via in situ IR (e.g., disappearance of carbonyl peaks at ~1700 cm⁻¹ during cyclization) .
  • Isotope effects : Deuterium labeling at the difluoromethyl group (CDF₂) to study H-bonding or steric effects in substitution reactions .
  • DFT calculations : Map energy barriers (e.g., ΔG‡ ~25 kcal/mol for thiazole ring closure) to identify rate-limiting steps .

Advanced: What strategies mitigate stability issues during storage?

  • Lyophilization : Store as a freeze-dried powder under argon to prevent hydrolysis of the imine group .
  • Light sensitivity : Use amber vials to avoid photodegradation (e.g., UV-induced cleavage of the benzodiazole ring) .
  • Stability assays : Monitor decomposition via LC-MS over 6 months at 4°C, 25°C, and 40°C to establish shelf-life .

Basic: What are the primary synthetic challenges for scaling up production?

  • Low yields in cyclization : Optimize stoichiometry (1:1.2 molar ratio of benzodiazole to thiazole precursors) .
  • Byproduct formation : Add scavengers (e.g., molecular sieves) to sequester water during imine formation .
  • Safety : Handle fluorinated intermediates in fume hoods due to potential HF release .

Advanced: How can QSAR models guide structural modifications for enhanced activity?

  • Descriptor selection : Include electronic (Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters .
  • Validation : Use leave-one-out cross-validation (R² >0.8) to ensure predictive power for analogs (e.g., substituting methyl with trifluoromethyl groups) .
  • Synthetic prioritization : Rank derivatives by predicted IC₅₀ values (e.g., <10 μM for antiviral activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.